5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The compound “5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including methoxy, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the subsequent attachment of the various phenyl groups with their respective substituents. Typical synthetic routes might involve:
Formation of the pyrrolo[3,4-c]pyrazole core: This could be achieved through a cyclization reaction involving appropriate precursors.
Attachment of phenyl groups: This might involve Suzuki coupling or other cross-coupling reactions to attach the phenyl groups to the core structure.
Introduction of methoxy and hydroxy groups: These functional groups could be introduced through selective methylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice would be critical factors.
Use of catalysts: Catalysts might be employed to increase the efficiency of the reactions.
Purification techniques: Techniques such as chromatography might be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might have biological activity and could be studied for its potential as a drug candidate.
Medicine: If it exhibits biological activity, it could be developed into a therapeutic agent.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It might interact with cell surface receptors to modulate signaling pathways.
Modulation of gene expression: The compound might affect the expression of certain genes by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is similar to other pyrrolo[3,4-c]pyrazole derivatives that feature various substituents on the phenyl rings.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (methoxy, hydroxy, phenyl) makes this compound unique and potentially versatile in its applications.
Complex Structure: The complex structure of the compound might confer unique properties that are not found in simpler molecules.
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O6/c1-16-5-8-20(33)19(13-16)26-25-27(31-30-26)29(35)32(28(25)18-7-9-21(34)23(15-18)37-3)12-11-17-6-10-22(36-2)24(14-17)38-4/h5-10,13-15,28,33-34H,11-12H2,1-4H3,(H,30,31) |
InChI Key |
NXGFJMKYPSNROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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